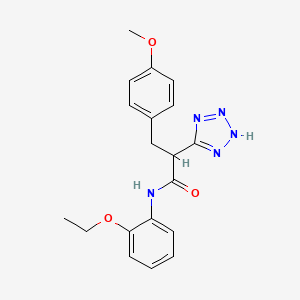

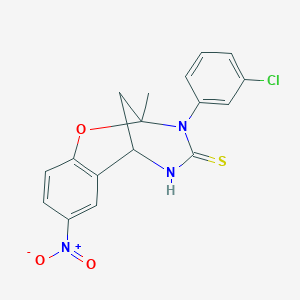

![molecular formula C17H19N5O2S B2981098 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide CAS No. 2034441-78-4](/img/structure/B2981098.png)

4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivative . It has been evaluated as an antimicrobial agent in agriculture .

Synthesis Analysis

The compound was synthesized as part of a series of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives . The synthesis was based on a molecular hybridization strategy .Molecular Structure Analysis

The molecular structures of the compounds in this series were confirmed via the single-crystal X-ray diffraction method .Chemical Reactions Analysis

The compound demonstrated excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) . It exerted its antibacterial effects by increasing the permeability of the bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .Scientific Research Applications

Antihyperglycemic Agents

Compounds with a thiazolidine core, similar to the structure , have been explored for their potential as antihyperglycemic agents. A study by Nomura et al. (1999) identified benzamide derivatives with significant activity, suggesting the potential of related compounds in diabetes mellitus treatment (Nomura et al., 1999).

Anticancer Activity

Research has demonstrated the anticancer potential of 4-thiazolidinones containing benzothiazole moieties. Havrylyuk et al. (2010) found novel 4-thiazolidinones with benzothiazole moiety to exhibit anticancer activity on various cancer cell lines, highlighting the therapeutic promise of similar structures (Havrylyuk et al., 2010).

Neuroleptic Activity

Compounds structurally related to benzamides have been evaluated for their neuroleptic activity. Iwanami et al. (1981) synthesized a series of benzamides showing inhibitory effects on stereotyped behavior in rats, indicating potential applications in psychosis treatment (Iwanami et al., 1981).

Antimicrobial Activity

Thiazole derivatives, including those with benzamide components, have been synthesized and assessed for antimicrobial properties. Chawla (2016) reported on thiazole derivatives exhibiting significant antimicrobial activity, suggesting the relevance of similar compounds in developing new antimicrobial agents (Chawla, 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives showing high efficiency as corrosion inhibitors for steel in acidic solutions, pointing to the utility of related compounds in protecting metal surfaces (Hu et al., 2016).

Mechanism of Action

The compound interferes with ergosterol synthesis, reducing ergosterol content, increasing toxic intermediates, and finally causing biomembrane disruption . This includes increasing cell membrane permeability and content leakage, and destruction of organelle membranes such as coarse endoplasmic reticulum and vacuole .

Future Directions

The compound has potential as a promising bactericide candidate for controlling Xoo . It also demonstrated a potent inhibitory effect against the fungus Rhizoctonia solani . The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .

properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-24-15-6-7-21(9-15)13-4-2-12(3-5-13)16(23)18-8-14-10-25-17-19-11-20-22(14)17/h2-5,10-11,15H,6-9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJNCEBTABBOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CSC4=NC=NN34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

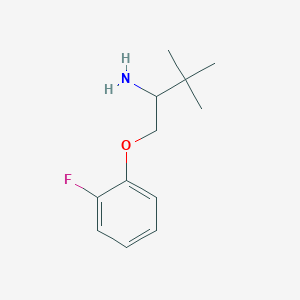

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)

![2-chloro-N-[2-(prop-2-en-1-yloxy)ethyl]quinoline-4-carboxamide](/img/structure/B2981022.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)

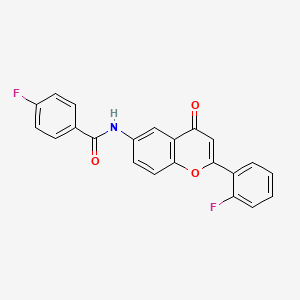

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)

![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)